![molecular formula C15H22N2O3 B5696690 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as MMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. MMEA belongs to the class of compounds known as amides, and it is commonly used as a reagent in organic synthesis. In recent years, researchers have become increasingly interested in the potential biological and pharmacological properties of MMEA, and several studies have investigated its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood, but several studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory properties, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the growth of certain types of cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a relatively low toxicity profile in animal studies, although more research is needed to determine its safety in humans. One limitation of using 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in laboratory experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the potential anti-cancer properties of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and to develop more effective methods for delivering 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide to cancer cells. Finally, more research is needed to determine the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in humans, and to develop new analogs of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves the reaction of 3-methylphenol with 2-(4-morpholinyl)ethylamine in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for certain types of cancer. In one study, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide was shown to inhibit the production of pro-inflammatory cytokines in human monocytes, suggesting that it may have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13-3-2-4-14(11-13)20-12-15(18)16-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJABNDVQJWEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

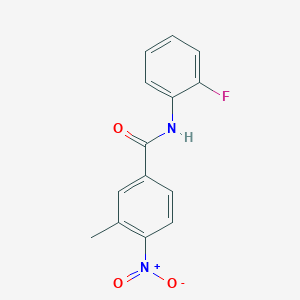
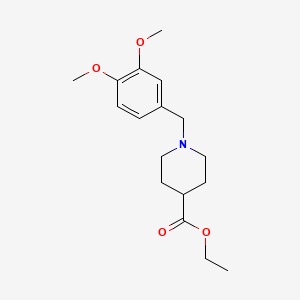
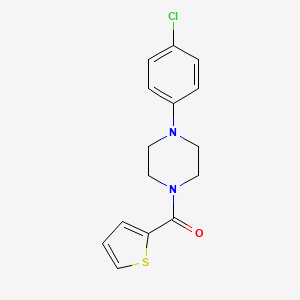
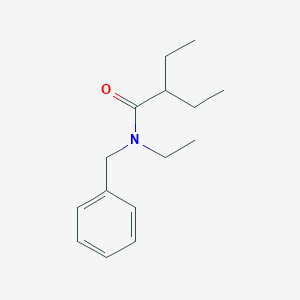
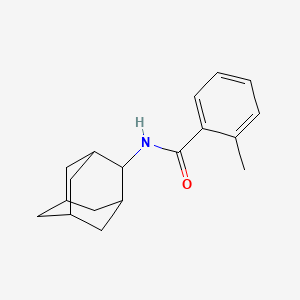
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
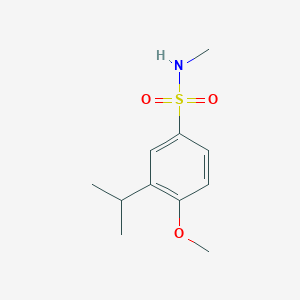
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)
